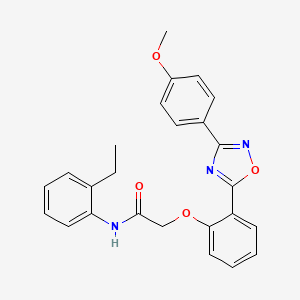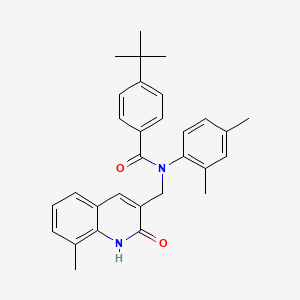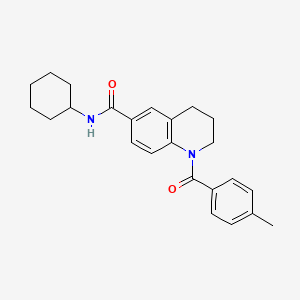
N-(4-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. It is a tetrahydroquinoline derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been found to interact with various proteins, including tau and alpha-synuclein, which are involved in the pathogenesis of Alzheimer's and Parkinson's diseases, respectively.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. It has also been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, it has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its potential therapeutic properties. It has shown promising results in the treatment of various diseases, which makes it a valuable compound for further research. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand its therapeutic potential and to develop more effective treatments.
Direcciones Futuras
There are several future directions for the research of N-(4-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One direction is to investigate its potential in the treatment of other diseases, such as diabetes and cardiovascular diseases. Another direction is to optimize its synthesis method to improve its yield and purity. In addition, further research is needed to fully understand its mechanism of action and to develop more effective treatments.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been achieved through different methods, including the condensation of 4-methylbenzoyl chloride with 4-ethoxyaniline, followed by the reaction with cyclohexanone in the presence of a catalyst. Another method involves the reaction of 4-methylbenzoyl chloride with 4-ethoxyaniline, followed by the reaction with cyclohexanone and ammonium acetate.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, it has been shown to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, it has been found to protect dopaminergic neurons from oxidative stress.
Propiedades
IUPAC Name |
N-cyclohexyl-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-17-9-11-18(12-10-17)24(28)26-15-5-6-19-16-20(13-14-22(19)26)23(27)25-21-7-3-2-4-8-21/h9-14,16,21H,2-8,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWBQMXJETWXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7709876.png)
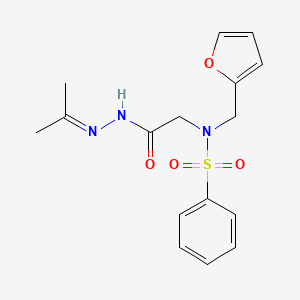
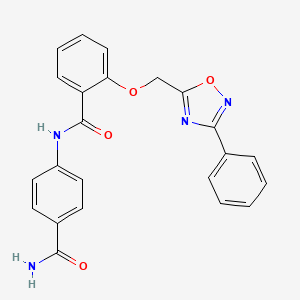
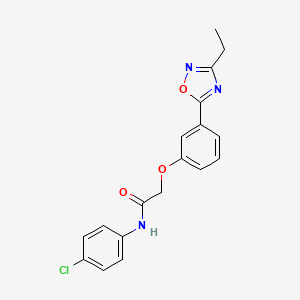
![2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709910.png)
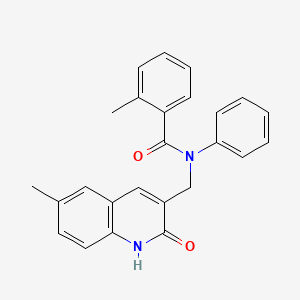
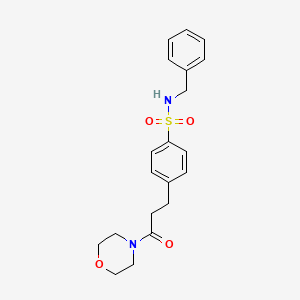
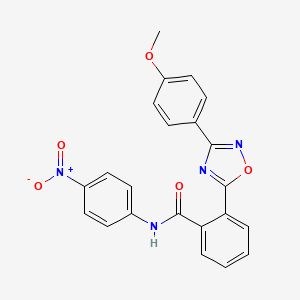

![2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7709935.png)

